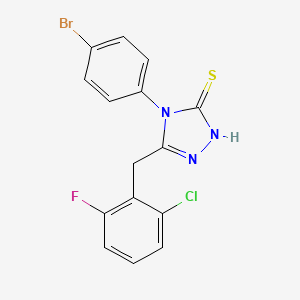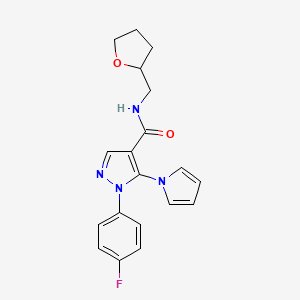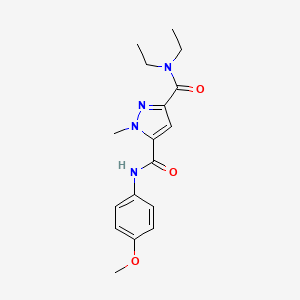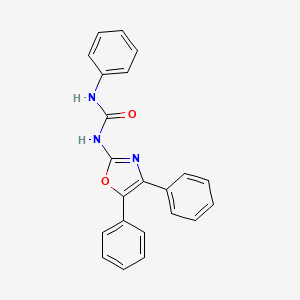![molecular formula C17H16BrN3O2S B4753437 N-{4-BROMO-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENESULFONAMIDE](/img/structure/B4753437.png)
N-{4-BROMO-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENESULFONAMIDE
Overview
Description
N-{4-BROMO-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENESULFONAMIDE is an organic compound that features a brominated pyrazole ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-BROMO-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENESULFONAMIDE typically involves multiple stepsThe reaction conditions often require the use of solvents such as chloroform or methanol and may involve catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
N-{4-BROMO-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
N-{4-BROMO-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors
Materials Science: The compound is utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological Studies: It serves as a probe in biological assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-BROMO-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENESULFONAMIDE involves its interaction with specific molecular targets. The brominated pyrazole ring can bind to active sites of enzymes or receptors, inhibiting their activity. The benzenesulfonamide group enhances the compound’s binding affinity and specificity. This dual interaction allows the compound to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1′4′,1″-terphenyl: Similar in structure but lacks the sulfonamide group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group but has different functional groups.
4-Bromophenyl methyl sulfone: Shares the bromophenyl group but differs in other substituents.
Uniqueness
N-{4-BROMO-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENESULFONAMIDE is unique due to its combination of a brominated pyrazole ring and a benzenesulfonamide group. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
N-[4-bromo-1-[(4-methylphenyl)methyl]pyrazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S/c1-13-7-9-14(10-8-13)11-21-12-16(18)17(19-21)20-24(22,23)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOGNKJDCCAHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4753365.png)
![N-[(Z)-3-(3,4-dimethylanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4753368.png)
![3,4,7,9-tetramethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B4753387.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4753395.png)
![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4753397.png)

![N,N-diethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride](/img/structure/B4753410.png)
![5-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B4753421.png)
![3-{5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4753432.png)
![3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4753440.png)
![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4753442.png)


